REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[CH:9][S:8][C:7]=2[CH:11]=1.Br[C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1.CC(C)(C)C(O)=O.C(=O)([O-])[O-].[K+].[K+]>CC(N(C)C)=O>[F:19][C:16]1[CH:17]=[CH:18][C:13]([C:9]2[S:8][C:7]3[CH:11]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=3[CH:10]=2)=[CH:14][CH:15]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(SC=C2)C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
448 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)F
|
Name
|
chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-tri-1-propyl-1,1′-biphenyl][2-(2-aminoethyl)phenyl]palladium(II)
|
Quantity
|
97 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
746 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The microwave vial was sealed
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
irradiation at 150° C. for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Upon completion the reaction mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting crude material was purified via trituration 2× with heptane
|
Type
|
CUSTOM
|
Details
|
the remaining triturate (
|
Type
|
ADDITION
|
Details
|
containing some product)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (SiO2, 0-30% EtOAc/Heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CC2=C(S1)C=C(C=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.32 mmol | |
AMOUNT: MASS | 340 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |